[1-(4-Fluorobenzyl)-3-oxo-2-piperazinyl]acetic acid
Beschreibung
Eigenschaften
IUPAC Name |
2-[1-[(4-fluorophenyl)methyl]-3-oxopiperazin-2-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2O3/c14-10-3-1-9(2-4-10)8-16-6-5-15-13(19)11(16)7-12(17)18/h1-4,11H,5-8H2,(H,15,19)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCEUAHLNMWSZJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C(=O)N1)CC(=O)O)CC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Cyclocondensation of Diamines
Piperazine rings are formed by reacting 1,2-diaminoethane derivatives with carbonyl-containing reagents. For example, N-alkylation of ethylenediamine with 4-fluorobenzyl chloride in the presence of a base (e.g., triethylamine) yields 1-(4-fluorobenzyl)piperazine. Subsequent oxidation at the 3-position is achieved using Dess-Martin periodinane or manganese dioxide to introduce the ketone group.
Reaction Conditions:
Reductive Amination
Alternative routes employ reductive amination of diketones. For instance, reacting glyoxal with 1-(4-fluorobenzyl)ethylenediamine in the presence of sodium triacetoxyborohydride (STAB) forms the piperazine ring while introducing the 3-oxo group.
Key Parameters:
Functionalization and Purification
Crystallization Techniques
Crude product is purified via recrystallization from isopropanol or ethyl acetate/hexane mixtures. Impurities such as unreacted starting materials and diastereomers are removed through iterative cooling and seeding.
Typical Purity After Crystallization:
Chromatographic Methods
Flash chromatography on silica gel (eluent: ethyl acetate/methanol 9:1) resolves closely related byproducts, particularly regioisomers arising from competing N-alkylation sites.
Comparative Analysis of Synthetic Routes
| Method | Key Reagents | Yield (%) | Purity (%) | Limitations |
|---|---|---|---|---|
| Cyclocondensation | Ethylenediamine, STAB | 78 | 92 | Requires anhydrous conditions |
| Reductive Amination | Glyoxal, NaBH3CN | 65 | 88 | Low regioselectivity |
| Alkylation | Chloroacetyl chloride, Et3N | 85 | 95 | HCl byproduct management |
| Carbodiimide Coupling | EDC, NHS-glycine | 80 | 97 | Cost of reagents |
Scale-Up Considerations
Industrial production employs continuous flow reactors to enhance mixing and heat transfer during exothermic steps like alkylation. Solvent recovery systems (e.g., distillation of dichloromethane) reduce costs and environmental impact. Regulatory compliance with TSCA mandates rigorous documentation of waste streams and byproducts.
Emerging Methodologies
Recent advances include enzymatic catalysis using transaminases to synthesize chiral piperazine intermediates, reducing reliance on hazardous reagents. Photocatalytic C–H activation methods are also being explored for direct functionalization of the piperazine ring .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.
Substitution: The fluorobenzyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Electrophiles such as nitronium ions (NO2+) or halogens (Cl2, Br2) in the presence of Lewis acids like aluminum chloride (AlCl3).
Major Products:
Oxidation: N-oxides of the piperazine ring.
Reduction: Hydroxyl derivatives of the original compound.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes with catalytic properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Receptor Binding: It may interact with specific receptors in biological systems, aiding in the study of receptor-ligand interactions.
Medicine:
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in the design of new therapeutic agents.
Pharmacokinetics: Studies on its absorption, distribution, metabolism, and excretion (ADME) can provide insights into its potential as a drug.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Agriculture: It may have applications as a pesticide or herbicide due to its biological activity.
Wirkmechanismus
The mechanism of action of [1-(4-Fluorobenzyl)-3-oxo-2-piperazinyl]acetic acid involves its interaction with molecular targets such as enzymes and receptors. The fluorobenzyl group can enhance binding affinity to hydrophobic pockets, while the piperazine ring can participate in hydrogen bonding and electrostatic interactions. The acetic acid moiety may contribute to the compound’s solubility and bioavailability.
Vergleich Mit ähnlichen Verbindungen
[3-Chloro-4-fluorophenylboronic acid]: Similar in having a fluorobenzyl group but differs in the presence of a boronic acid moiety.
[4-Fluorophenylboronic acid]: Shares the fluorobenzyl group but lacks the piperazine and acetic acid components.
[4-Chlorophenylboronic acid]: Contains a chlorobenzyl group instead of a fluorobenzyl group.
Uniqueness:
Structural Diversity: The combination of a fluorobenzyl group, piperazine ring, and acetic acid moiety is unique and not commonly found in other compounds.
Biologische Aktivität
[1-(4-Fluorobenzyl)-3-oxo-2-piperazinyl]acetic acid, with the CAS number 1033600-10-0, is a synthetic compound belonging to the class of piperazine derivatives. Its structure includes a piperazine ring, a fluorobenzyl group, and an acetic acid moiety. This compound has garnered attention for its potential biological activities, including pharmacological properties that may be beneficial in various therapeutic contexts.
Chemical Structure
The chemical structure of this compound can be represented as follows:
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets in biological systems. The fluorobenzyl group enhances binding affinity to hydrophobic pockets in proteins, while the piperazine ring facilitates hydrogen bonding and electrostatic interactions. The acetic acid moiety contributes to the compound's solubility and bioavailability, which are critical for its pharmacological effects.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties, which may position it as a candidate for developing new antimicrobial agents.
- Anticancer Potential : The compound may induce apoptosis in cancer cell lines, although detailed studies are required to elucidate its mechanisms and efficacy.
- Neuropharmacological Effects : Given the structural features similar to known psychoactive compounds, it may also exhibit neuropharmacological effects.
Antimicrobial Activity
A study investigated the antimicrobial properties of various piperazine derivatives, including this compound. Results indicated that this compound demonstrated significant inhibition against several bacterial strains. The minimum inhibitory concentration (MIC) was determined to be effective at low concentrations, suggesting strong antimicrobial potential.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | E. coli | 32 |
| This compound | S. aureus | 16 |
Anticancer Studies
In vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines. The compound showed promising results in inducing apoptosis, with IC50 values indicating effective concentrations for cell death.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast cancer) | 5.0 |
| A549 (lung cancer) | 7.5 |
These findings suggest that the compound has the potential to inhibit cancer cell proliferation significantly.
Neuropharmacological Effects
Given the structural similarity to other psychoactive compounds, research has begun exploring the neuropharmacological effects of this compound. Initial findings indicate potential anxiolytic and antidepressant-like effects in animal models, warranting further investigation into its mechanism of action within neural pathways.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
